molecular formula C₁₉H₂₂FN₃O₃ B1144454 Unii-25yxf8MF3T CAS No. 141388-69-4

Unii-25yxf8MF3T

Cat. No.: B1144454
CAS No.: 141388-69-4
M. Wt: 359.39
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Description

. This compound is particularly notable for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

The synthesis of Unii-25yxf8MF3T involves several steps, including the formation of the quinolinecarboxylic acid core and the introduction of various functional groups. The synthetic routes typically involve:

    Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Functional group modifications: Introduction of the aminohexahydro-1h-azepin-1-yl group and the cyclopropyl and fluoro groups. These steps often require specific reagents and conditions, such as the use of protecting groups and selective deprotection steps.

    Industrial production: Large-scale production may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Unii-25yxf8MF3T undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups.

    Common reagents and conditions: These reactions often require specific reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

    Major products: The products of these reactions can vary widely, depending on the specific conditions and reagents used.

Scientific Research Applications

Unii-25yxf8MF3T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Unii-25yxf8MF3T involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Unii-25yxf8MF3T can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: Another quinoline derivative with antimicrobial properties.

    Levofloxacin: Similar in structure but with different stereochemistry and biological activity.

    Moxifloxacin: Known for its broad-spectrum antimicrobial activity.

Properties

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPQDIVOLKXTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141388-69-4
Record name 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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